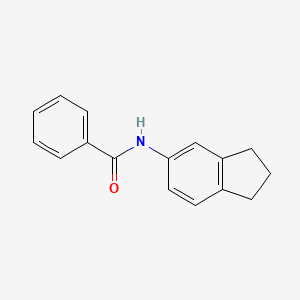
(4-Methyl-3-n-propyloxyphenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-methyl-3-n-propyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions, particularly in organic synthesis. Organozinc compounds are known for their reactivity and utility in forming carbon-carbon bonds, making them valuable intermediates in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methyl-3-n-propyloxyphenyl)zinc bromide typically involves the reaction of 4-methyl-3-n-propyloxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
4-methyl-3-n-propyloxyphenyl bromide+Zn→(4-methyl-3-n-propyloxyphenyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(4-methyl-3-n-propyloxyphenyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Inert Atmosphere: To prevent oxidation.
Solvents: THF is commonly used due to its ability to stabilize organozinc compounds.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are typically biaryl compounds or other complex organic molecules.
Scientific Research Applications
Chemistry
In chemistry, (4-methyl-3-n-propyloxyphenyl)zinc bromide is used as a reagent in the synthesis of various organic compounds. Its ability to form carbon-carbon bonds makes it valuable in constructing complex molecular architectures.
Biology and Medicine
While specific applications in biology and medicine are less common, organozinc compounds can be used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Industry
In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its reactivity and versatility make it a valuable tool in various manufacturing processes.
Mechanism of Action
The mechanism by which (4-methyl-3-n-propyloxyphenyl)zinc bromide exerts its effects involves the formation of reactive intermediates that can participate in various chemical transformations. The zinc atom acts as a nucleophile, facilitating the formation of new bonds with electrophilic centers in other molecules. This reactivity is harnessed in cross-coupling reactions to form carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
Phenylzinc Bromide: Another organozinc compound used in similar reactions.
(4-methylphenyl)zinc Bromide: A related compound with a similar structure but lacking the n-propyloxy group.
Uniqueness
The presence of the 4-methyl and 3-n-propyloxy groups in (4-methyl-3-n-propyloxyphenyl)zinc bromide imparts unique reactivity and selectivity in chemical reactions. These substituents can influence the electronic and steric properties of the compound, making it suitable for specific synthetic applications that other organozinc compounds may not be able to achieve.
Properties
Molecular Formula |
C10H13BrOZn |
|---|---|
Molecular Weight |
294.5 g/mol |
IUPAC Name |
bromozinc(1+);1-methyl-2-propoxybenzene-4-ide |
InChI |
InChI=1S/C10H13O.BrH.Zn/c1-3-8-11-10-7-5-4-6-9(10)2;;/h4,6-7H,3,8H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
ZJTDEZJDUPLRMH-UHFFFAOYSA-M |
Canonical SMILES |
CCCOC1=C(C=C[C-]=C1)C.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Piperidin-4-yloxy)-phenyl]-pyrrolidin-1-YL-methanone hydrochloride](/img/structure/B14889282.png)
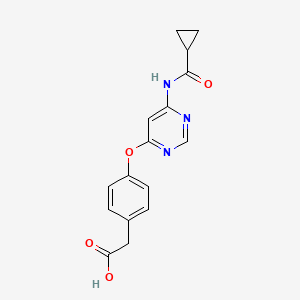
![2-[(Naphthalen-1-ylmethyl)amino]butan-1-ol](/img/structure/B14889293.png)


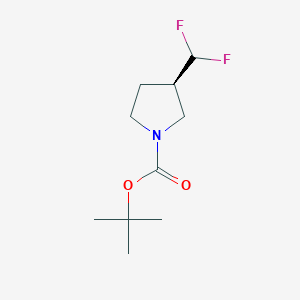
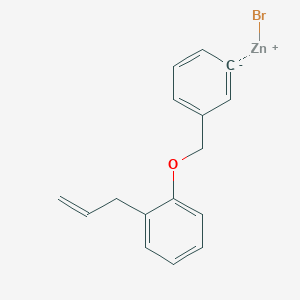
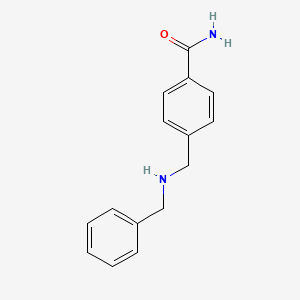
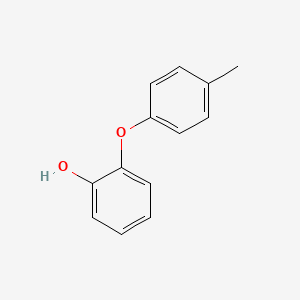
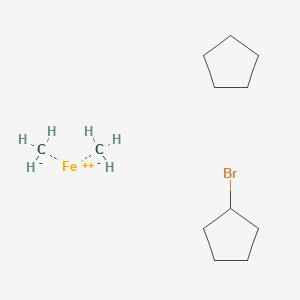


![6-Azaspiro[4.5]decane-7,9-dione](/img/structure/B14889368.png)
